molecular formula C14H8ClNNa2O4 B1674993 Lobenzarit sodium CAS No. 64808-48-6

Lobenzarit sodium

Cat. No. B1674993
CAS RN: 64808-48-6
M. Wt: 335.65 g/mol
InChI Key: QPJBONAWFAURGB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lobenzarit sodium, also known as CCA, is a drug used in the treatment of arthritis . It is recognized as an immunomodulator .


Synthesis Analysis

One of the synthesis routes of Lobenzarit sodium involves the condensation of chlorobenzoic acid (I) with anthranilic acid (II) in the presence of K2CO3, powdered Cu, and a small amount of I2 in refluxing isoamyl alcohol .


Molecular Structure Analysis

The molecular formula of Lobenzarit sodium is C14H8ClNNa2O4 . The molecular weight is 335.65 g/mol .


Chemical Reactions Analysis

A potentiometric technique has been used for the quantitative analysis of disodium Lobenzarit. This technique uses a standardized solution (0.1 M) of hydrochloric acid (HCl) as a titrating agent and a mixture of water and 1,4-dioxane (1:3) as a solvent .


Physical And Chemical Properties Analysis

Lobenzarit sodium has a molecular weight of 335.65 g/mol . It is soluble in DMSO at 90 mg/mL .

Scientific Research Applications

Crystallization in Pharmaceutical Processing

Lobenzarit sodium, known for its application in treating rheumatoid arthritis, has been explored in pharmaceutical processing, specifically in crystallization techniques. Studies have focused on methods for obtaining spherical agglomerates during crystallization, essential for efficient drug formulation. One such study proposed a method using the Washburn's test to select the best wetting agent, finding n-hexane as an effective solvent for lobenzarit crystals (Amaro-González & Biscans, 2002).

Pharmaceutical Applications in Controlled Release

Research has also delved into the optimization of sustained-release matrix tablets of lobenzarit disodium. A study utilizing a central composite experiment design focused on variables like the amount of polymer and filler, aiming to achieve a controlled drug release. This approach is crucial in enhancing the drug's effectiveness and patient compliance (Boza et al., 2000).

Protective Effects in Drug-Induced Toxicity

Lobenzarit sodium has been investigated for its protective effects against drug-induced toxicity. A notable study explored its antioxidative properties and the ability to prevent cytotoxicity caused by other drugs in rat hepatocytes. This research highlights lobenzarit's potential in reducing adverse reactions from medication overdoses, a significant concern in clinical settings (Remírez et al., 1995).

Hepatoprotective Effects

Further research has shown lobenzarit's hepatoprotective effects, particularly in models of acute hepatotoxicity. For instance, a study demonstrated its efficacy in reducing liver damage and inflammation caused by acetaminophen in mice. These findings suggest potential therapeutic applications of lobenzarit in managing liver-related diseases (González et al., 1992).

Solubility Studies

Understanding the solubility of lobenzarit disodium in various solvents is critical for pharmaceutical formulation. Research has reported its solubility in water and ethanol mixtures, providing essential datafor optimizing drug delivery systems. The solubility characteristics play a vital role in determining the effectiveness and bioavailability of the medication (Pino-García & Rasmuson, 1998).

Synthesis Optimization

Advancements in the synthesis process of lobenzarit disodium have been a focus of research. An improved method for synthesizing lobenzarit disodium was reported, optimizing technical parameters to make the process more suitable for industrialization. This research contributes to the efficient and cost-effective production of the drug (Li Jia-ming, 2010).

Safety And Hazards

Lobenzarit sodium should be handled with care. In case of contact with eyes or skin, rinse thoroughly with water. If inhaled or ingested, seek medical attention immediately .

Future Directions

While Lobenzarit sodium has been used successfully in the treatment of arthritis, its mechanism of action is still not fully understood. Future research could focus on further understanding its mechanism of action and exploring its potential uses in other medical conditions .

properties

IUPAC Name

disodium;2-(2-carboxylatoanilino)-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4.2Na/c15-8-5-6-10(14(19)20)12(7-8)16-11-4-2-1-3-9(11)13(17)18;;/h1-7,16H,(H,17,18)(H,19,20);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJBONAWFAURGB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])NC2=C(C=CC(=C2)Cl)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNNa2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63329-53-3 (Parent)
Record name Lobenzarit sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064808486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8048606
Record name Lobenzarit sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lobenzarit sodium

CAS RN

64808-48-6
Record name Lobenzarit sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064808486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lobenzarit sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lobenzarit Disodium Salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOBENZARIT SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z9SP74BXF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lobenzarit sodium
Reactant of Route 2
Lobenzarit sodium
Reactant of Route 3
Reactant of Route 3
Lobenzarit sodium
Reactant of Route 4
Reactant of Route 4
Lobenzarit sodium
Reactant of Route 5
Reactant of Route 5
Lobenzarit sodium
Reactant of Route 6
Reactant of Route 6
Lobenzarit sodium

Citations

For This Compound
12
Citations
V Ohsugi - Journal of lmmunopharmacology, 1982 - Springer
… Journal of Rheumatology II: 615, 1984 Lobenzarit sodium. Anon. Clinical Pharmacology and Therapeutics 37: 358, 1985 …
Number of citations: 0 link.springer.com
RC Allen - Annual reports in medicinal chemistry, 1987 - Elsevier
… Lobenzarit sodium is an antiinflammatory agent useful in the treatment of rheumatoid arthritis, especially that of recent onset. Although structurally related to meclofenamic and …
Number of citations: 3 www.sciencedirect.com
S FUJIKAWA - Pediatrics International, 1993 - Wiley Online Library
The preferred drugs for the initial treatment of juvenile rheumatoid arthritis (JRA) are salicylates or other non‐steroidal anti‐inflammatory drugs (NSAID) such as tolmetin or naproxen. If …
Number of citations: 1 onlinelibrary.wiley.com
Y Shiokawa - The Pharmacology of Lymphocytes, 1988 - Springer
… J Pharm Pharmacol 30:126 Ohsugi Y, Nakano T, Hata S (1983) A novel anti-arthritic agent, CCA (lobenzarit sodium); and the role of thymus-derived lymphocytes in the inhibition of rat …
Number of citations: 0 link.springer.com
Y Komiyama - 2012 - jpdb.nihs.go.jp
… Lafutidine Tablets Lenograstim (Genetical Recombination) Levofloxacin Fine Granules Levofloxacin Ophthalmic Solution Levofloxacin Tablets Lobenzarit Sodium Losartan Potassium …
Number of citations: 2 jpdb.nihs.go.jp
IKM Morton - 1999 - Springer
… lobenzarit sodium -Iobenzarit. LOCAL ANAESTHETICS can be used to reduce sensation (especially pain) in a specific local area of the body, without loss of consciousness. {In contrast, …
Number of citations: 0 link.springer.com
WK Strangman - 2007 - escholarship.org
Plants, animals, and microorganisms produce an incredible variety of biologically active natural products, which are the result of secondary metabolism. Many of these molecules are …
Number of citations: 3 escholarship.org
ES Draganoiu - 2003 - search.proquest.com
The characteristics of a new Polyvinylacetate/Povidone based excipient, Kollidon® SR were evaluated for application in extended release matrix tablets. The effects of the following …
Number of citations: 11 search.proquest.com
VS Georgiev - Medicinal Research Reviews, 1990 - Wiley Online Library
Recent advances in our understanding of the complex and multifaceted relationships and interactions between different components of the immune system have enhanced our …
Number of citations: 34 onlinelibrary.wiley.com
H van de Waterbeemd - Annual Reports in Medicinal Chemistry, 1998 - books.google.com
Introduction-Computational drug design is a rapidly growing field which is now a very important component in the discipline of medicinal chemistry. At the same time many medicinal …
Number of citations: 0 www.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.